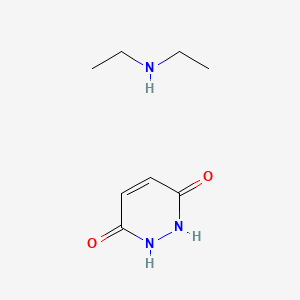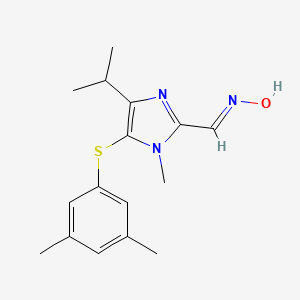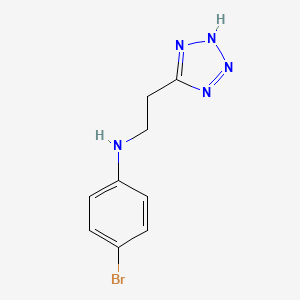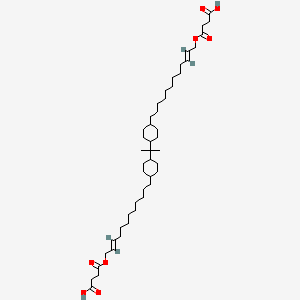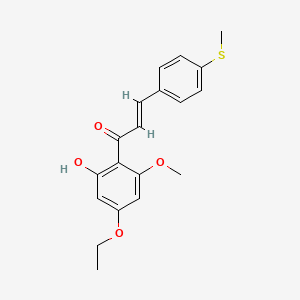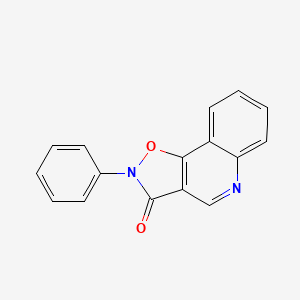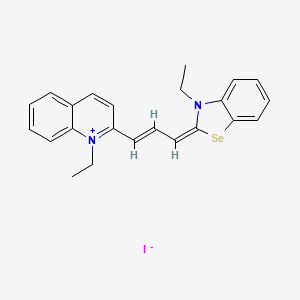
1-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)quinolinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 276-697-2 is known as Ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivatives. This compound is a type of surfactant, which is commonly used in various industrial applications due to its surface-active properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivatives typically involves the reaction of ethanolamine with long-chain fatty acids. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves heating the reactants to a specific temperature and maintaining this temperature for a certain period to allow the reaction to proceed to completion.
Industrial Production Methods
In industrial settings, the production of Ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivatives is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification processes to remove any unreacted starting materials and by-products. The final product is obtained in a pure form, ready for use in various applications.
化学反応の分析
Types of Reactions
Ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivatives undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as surfactants in various chemical reactions to enhance the solubility of reactants and products.
Biology: Employed in cell culture and molecular biology experiments to improve the efficiency of cell lysis and protein extraction.
Medicine: Investigated for their potential use in drug delivery systems due to their ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
作用機序
The mechanism of action of Ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivatives involves their ability to reduce surface tension and form micelles. This property allows them to solubilize hydrophobic substances in aqueous solutions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, leading to enhanced solubility and stability of various compounds.
類似化合物との比較
Similar Compounds
- Ethanol, 2,2’-iminobis-, N-C8-10-alkyl derivatives
- Ethanol, 2,2’-iminobis-, N-C16-20-alkyl derivatives
Uniqueness
Ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivatives are unique due to their specific chain length, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance makes them particularly effective as surfactants in a wide range of applications compared to their shorter or longer chain counterparts.
特性
CAS番号 |
72491-44-2 |
|---|---|
分子式 |
C23H23IN2Se |
分子量 |
533.3 g/mol |
IUPAC名 |
(2E)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoselenazole;iodide |
InChI |
InChI=1S/C23H23N2Se.HI/c1-3-24-19(17-16-18-10-5-6-12-20(18)24)11-9-15-23-25(4-2)21-13-7-8-14-22(21)26-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
XSZVFOMMQLNORF-UHFFFAOYSA-M |
異性体SMILES |
CCN\1C2=CC=CC=C2[Se]/C1=C/C=C/C3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
正規SMILES |
CCN1C2=CC=CC=C2[Se]C1=CC=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


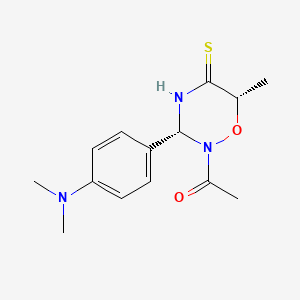
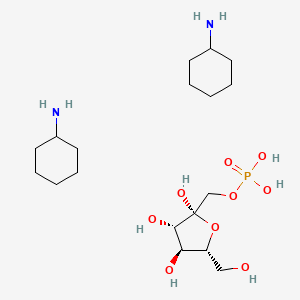
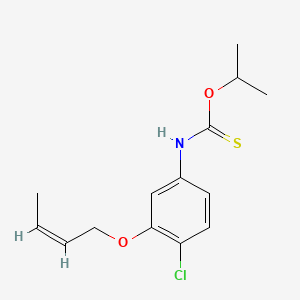
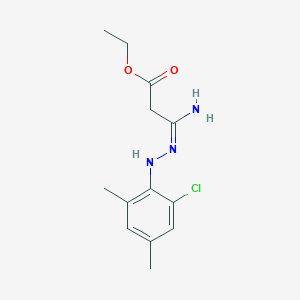

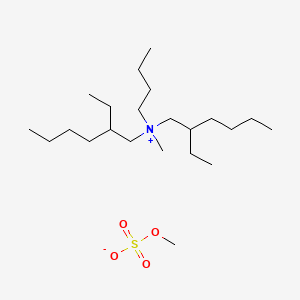
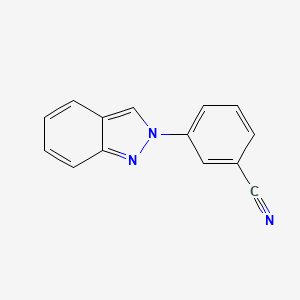
![N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide](/img/structure/B12688846.png)
